

Spectroscopic Analysis of (E)-5-methylhex-2-enoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: (E)-5-methylhex-2-enoic acid

CAS No.: 41653-96-7

Cat. No.: B1140428

[Get Quote](#)

This guide provides an in-depth analysis of the spectroscopic data for **(E)-5-methylhex-2-enoic acid**, a molecule of interest in various chemical research and development sectors. The structural elucidation of such compounds is fundamental to understanding their reactivity and potential applications. Herein, we delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data that define the molecular architecture of this α,β -unsaturated carboxylic acid.

Physicochemical Properties and Molecular Structure

(E)-5-methylhex-2-enoic acid possesses the molecular formula $C_7H_{12}O_2$ and a molecular weight of 128.17 g/mol ^[1] Its structure is characterized by a carboxylic acid functional group conjugated with a trans-configured carbon-carbon double bond and a terminal isobutyl group.

Property	Value	Source
IUPAC Name	(E)-5-methylhex-2-enoic acid	[1]
Molecular Formula	C ₇ H ₁₂ O ₂	[1]
Molecular Weight	128.17 g/mol	[1]
SMILES	CC(C)C/C=C/C(=O)O	[1]
InChIKey	FTHUQCQZQRXJLF- HWKANZROSA-N	[1]

The following diagram illustrates the molecular structure with atom numbering used for spectral assignments.

Caption: Molecular structure of **(E)-5-methylhex-2-enoic acid** with atom numbering.

¹H NMR Spectroscopy

The ¹H NMR spectrum of **(E)-5-methylhex-2-enoic acid** provides key information for its structural confirmation. The presence of a carboxylic acid proton, vinyl protons, and aliphatic protons, each with characteristic chemical shifts and coupling patterns, is expected.

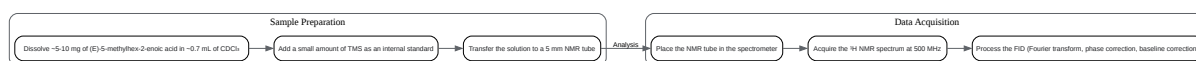
Expected ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~11-12	br s	1H	H (OH)
~7.1	dt	1H	H-3
~5.8	d	1H	H-2
~2.2	t	2H	H-4
~1.8	m	1H	H-5
~0.9	d	6H	H-6, H-7

Interpretation:

- The carboxylic acid proton is expected to appear as a broad singlet in the downfield region of 11-12 ppm due to hydrogen bonding and its acidic nature.
- The vinyl protons H-2 and H-3 exhibit a trans-coupling, typically with a large coupling constant ($J \approx 15-16$ Hz). H-3, being adjacent to the CH_2 group, will likely appear as a doublet of triplets, while H-2 will be a doublet.
- The allylic protons at C-4 are expected to be a triplet, coupled to the vinyl proton H-3 and the methine proton H-5.
- The methine proton at C-5 will be a multiplet due to coupling with the C-4 and the two methyl groups.
- The two methyl groups at C-6 and C-7 are diastereotopic and are expected to appear as a doublet, coupled to the methine proton at C-5.

Experimental Protocol: ^1H NMR Spectroscopy



[Click to download full resolution via product page](#)

Caption: Workflow for ^1H NMR analysis.

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum complements the ^1H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in **(E)-5-methylhex-2-enoic acid** will give rise to a distinct signal.

Expected ^{13}C NMR Data (125 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Assignment
~172	C-1 (C=O)
~150	C-3
~122	C-2
~42	C-4
~28	C-5
~22	C-6, C-7

Interpretation:

- The carbonyl carbon (C-1) of the carboxylic acid is the most downfield signal, typically appearing around 172 ppm.
- The olefinic carbons C-2 and C-3 are expected in the 120-150 ppm range. C-3 is generally more downfield than C-2 in α,β -unsaturated acids.
- The aliphatic carbons C-4, C-5, C-6, and C-7 will appear in the upfield region. The chemical shifts are influenced by their substitution and proximity to the double bond.

Experimental Protocol: ^{13}C NMR Spectroscopy

The sample preparation follows the same procedure as for ^1H NMR. The data acquisition parameters are adjusted for ^{13}C nuclei. A proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For **(E)-5-methylhex-2-enoic acid**, the key vibrational modes are associated with the carboxylic acid and the carbon-carbon double bond.

Expected IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
2500-3300	Broad	O-H stretch (carboxylic acid dimer)
~2960, ~2870	Medium-Strong	C-H stretch (aliphatic)
~1710	Strong	C=O stretch (carboxylic acid dimer)
~1640	Medium	C=C stretch (alkene)
~970	Medium	C-H bend (trans-alkene)

Interpretation:

- A very broad absorption band from 2500 to 3300 cm⁻¹ is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer.
- The sharp peaks around 2960 and 2870 cm⁻¹ are due to aliphatic C-H stretching.
- A strong absorption band around 1710 cm⁻¹ is indicative of the C=O stretching vibration of the carboxylic acid, with the lower frequency suggesting a dimeric form.
- The C=C stretching vibration of the alkene is expected around 1640 cm⁻¹.
- A medium intensity band around 970 cm⁻¹ is a key diagnostic peak for the out-of-plane C-H bending of a trans-disubstituted alkene.

Experimental Protocol: FT-IR Spectroscopy (Liquid Film)

- Place a small drop of neat **(E)-5-methylhex-2-enoic acid** onto a clean salt plate (e.g., NaCl or KBr).
- Carefully place a second salt plate on top to create a thin liquid film.
- Mount the plates in the spectrometer's sample holder.
- Acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹.

- Perform a background subtraction using the empty salt plates.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For **(E)-5-methylhex-2-enoic acid**, electron ionization (EI) is a common technique.

Expected Mass Spectrometry Data (EI)

m/z	Proposed Fragment
128	[M] ⁺ (Molecular Ion)
113	[M - CH ₃] ⁺
85	[M - COOH] ⁺
71	[M - C ₄ H ₉] ⁺
43	[C ₃ H ₇] ⁺ (base peak)

Interpretation:

- The molecular ion peak at m/z 128 confirms the molecular weight of the compound.
- Fragmentation is expected to occur at various points in the molecule. The loss of a methyl group (15 Da) would result in a peak at m/z 113.
- Loss of the carboxylic acid group (45 Da) would lead to a fragment at m/z 85.
- Cleavage of the C4-C5 bond can result in a fragment at m/z 71.
- The isobutyl cation ([C₄H₉]⁺) at m/z 57 and the isopropyl cation ([C₃H₇]⁺) at m/z 43 are expected, with the latter often being the base peak due to its stability.

Experimental Protocol: GC-MS

- **Sample Preparation:** A dilute solution of **(E)-5-methylhex-2-enoic acid** in a volatile organic solvent (e.g., dichloromethane or methanol) is prepared.

- Gas Chromatography (GC): The sample is injected into the GC, where it is vaporized and separated from the solvent and any impurities on a capillary column (e.g., a DB-5 column).
- Mass Spectrometry (MS): As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.
- Ionization: The molecules are bombarded with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
- Detection: The resulting positively charged fragments are separated based on their mass-to-charge ratio (m/z) and detected to generate the mass spectrum.

Summary

The collective analysis of ^1H NMR, ^{13}C NMR, IR, and mass spectrometry data provides a comprehensive and unambiguous structural confirmation of **(E)-5-methylhex-2-enoic acid**. Each technique offers complementary information that, when integrated, allows for a detailed understanding of the molecule's connectivity and functional groups. The protocols described herein represent standard methodologies for the characterization of such compounds, ensuring reliable and reproducible results for researchers and drug development professionals.

References

- PubChem. . National Center for Biotechnology Information. Accessed: January 22, 2026.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. \(E\)-5-methylhex-2-enoic acid | C7H12O2 | CID 12407019 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [To cite this document: BenchChem. \[Spectroscopic Analysis of \(E\)-5-methylhex-2-enoic Acid: A Technical Guide\]. BenchChem, \[2026\]. \[Online PDF\]. Available at:](#)

[<https://www.benchchem.com/product/b1140428/docs#spectroscopic-analysis-of-e-5-methylhex-2-enoic-acid-a-technical-guide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)